1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole
Description
Properties
CAS No. |
89506-59-2 |
|---|---|
Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
1-methyl-2-propyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]pyrrole |
InChI |
InChI=1S/C13H21N/c1-3-7-12-10-11-8-5-4-6-9-13(11)14(12)2/h10H,3-9H2,1-2H3 |
InChI Key |
AMUYSNGWIMYBSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(N1C)CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cyclocondensation
A copper-catalyzed [3+2]-type cycloaddition was employed for synthesizing hexahydrocyclohepta[b]pyrrole derivatives. Ethyl acetoacetate and vinyl azide undergo a 1,4-addition to form a copper enolate intermediate, followed by dinitrogen elimination and cyclization. For example:
- Ethyl 3-isopropyl-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate was synthesized in 68% yield using this method.
| Parameter | Value |
|---|---|
| Catalyst | Cu(I) or Cu(II) salts |
| Solvent | Toluene or DCM |
| Temperature | Reflux (110–120°C) |
| Yield | 60–85% |
| Key Step | Cyclocondensation of enolate intermediates |
Ru(II)-NNP Complex-Catalyzed Dehydrogenative Coupling
A pincer-type Ru(II)-NNP complex catalyzes the coupling of secondary alcohols (e.g., cycloheptanol) with β-amino alcohols (e.g., 2-amino-3-methylbutan-1-ol) to form tricyclic pyrroles. For instance:
- 2-Isopropyl-5-phenyl-1H-pyrrole was obtained in 94% yield under optimized conditions (0.3 mol% catalyst, 0.5 equiv tBuOK, refluxing toluene).
| Parameter | Value |
|---|---|
| Catalyst | Ru(II)-NNP complex |
| Base | tBuOK (0.5 equiv) |
| Solvent | Toluene |
| Reaction Time | 12–24 h |
| Yield | 70–94% |
| Scope | Compatible with cyclic and acyclic secondary alcohols |
Green Synthesis via Ball Milling
Mechanochemical synthesis using citric acid (1–10% w/w) in a ball mill enables pyrrole formation from acetonylacetone and amines. While this method is efficient for simpler pyrroles, scaling to hexahydrocyclohepta[b]pyrrole derivatives would require tailored diketones and amines.
| Parameter | Value |
|---|---|
| Catalyst | Citric acid |
| Equipment | Zirconia ball mill (30 Hz) |
| Reaction Time | 1–3 h |
| Yield | 45–74% |
| Limitations | Steric hindrance reduces yields for bulky substrates |
Key Research Findings
- Catalyst Efficiency : Ru(II)-NNP complexes outperform Cu catalysts in yield and substrate tolerance for cyclic alcohols.
- Sustainability : Solvent-free Paal–Knorr reactions exhibit superior atom economy (E-factor: 0.128).
- Steric Challenges : Bulky substituents (e.g., cyclohepta[b]pyrrole’s fused ring) necessitate prolonged reaction times or higher catalyst loadings.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Ring Size : The cyclohepta[b]pyrrole core (7-membered ring) in the target compound and 3ta contrasts with the 6-membered indole in 3sa. Larger rings may introduce increased ring strain, affecting stability and reactivity .
- Substituent Effects : Electron-donating groups (e.g., 4-methoxyphenyl in 3ta) enhance aromaticity, while alkyl groups (e.g., propyl in the target compound) increase hydrophobicity .
- Synthetic Accessibility : Cyclohepta[b]pyrrole derivatives generally exhibit lower yields (e.g., 68% for 3ta) compared to indole analogues (73% for 3sa), likely due to the complexity of forming 7-membered rings .
Physical and Chemical Properties
Table 2: Elemental Analysis and Molecular Weight Comparison
Key Observations :
- Salt Formation : The hydrochloride salt in (MW 358.95) demonstrates enhanced solubility in polar solvents compared to neutral analogues.
Biological Activity
1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is a complex nitrogen-containing heterocyclic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₅N
- Molecular Weight : 169.25 g/mol
The structure features a pyrrole ring fused with a cycloheptane system, which is significant for its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:
- Antimicrobial Activity : Some studies suggest that pyrrole derivatives can inhibit bacterial growth by disrupting cell membrane integrity or inhibiting DNA synthesis.
- Anticancer Properties : Certain analogs have shown potential in inducing apoptosis in cancer cells by activating specific signaling pathways.
- Neuroprotective Effects : The compound may also exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Antimicrobial Activity
A study demonstrated that pyrrole derivatives possess significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimal inhibitory concentration (MIC) values for these compounds ranged from 32 to 64 μg/mL depending on the specific derivative tested .
Anticancer Studies
Research conducted on various pyrrole derivatives highlighted their ability to inhibit cancer cell proliferation. For instance, a derivative similar to this compound was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 μM .
Neuroprotective Effects
In neuropharmacological studies, compounds with similar structures were shown to protect neuronal cells from oxidative damage. They achieved this by upregulating antioxidant enzymes and downregulating pro-apoptotic factors .
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for preparing 1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole?
Q. How is the structural characterization of this compound validated?
A combination of spectroscopic and analytical techniques is employed:
- NMR Spectroscopy : H and C NMR confirm the cyclohepta[b]pyrrole backbone and substituent positions. For example, methyl and propyl groups show distinct signals at δ 1.2–1.5 ppm (CH₃) and δ 0.8–1.1 ppm (CH₂CH₂CH₃) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₂₁N).
- Elemental Analysis : Percentages of C, H, and N are cross-checked against theoretical values (e.g., C 69.28%, H 7.04%, N 4.25%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of this compound?
Optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in cyclization steps .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time (e.g., from 16 h to 2 h) .
- Temperature Gradients : Controlled heating (e.g., 70°C for 8 h) minimizes side reactions like over-reduction . Recent studies report yield improvements from 55% to 82% using these methods .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
Discrepancies often arise from conformational flexibility or solvent effects. Mitigation approaches:
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict H NMR chemical shifts, aiding assignment .
- Variable-Temperature NMR : Resolves overlapping peaks by analyzing dynamic behavior at different temperatures .
- Cross-Validation : Compare data with structurally analogous compounds (e.g., ethyl carboxylate derivatives in ).
Q. What novel synthetic approaches are emerging for cyclohepta[b]pyrrole derivatives?
- High-Pressure Synthesis : Enhances reaction rates and selectivity for complex derivatives (e.g., 6,7-dihydro-5H-benzo analogues) .
- Enaminone Intermediates : Pyrrole-based enaminones (e.g., 1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde) serve as versatile building blocks for indolizines and fused heterocycles .
- Photoredox Catalysis : Enables C–H functionalization under mild conditions, expanding substitution patterns .
Methodological Considerations
Q. What are the best practices for stability testing of this compound under experimental conditions?
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >200°C for similar pyrrole derivatives) .
- Light Sensitivity : Store in amber vials if conjugated π-systems are present, as UV exposure may cause isomerization .
- Solvent Compatibility : Avoid prolonged exposure to chlorinated solvents (e.g., CHCl₃), which can induce halogenation side reactions .
Q. How can computational tools aid in predicting biological activity or reactivity?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to biological targets like enzymes or receptors.
- QSAR Models : Relate substituent effects (e.g., propyl chain length) to activity trends .
- Reactivity Descriptors : Fukui indices and HOMO-LUMO gaps (calculated via Gaussian) identify electrophilic/nucleophilic sites .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectroscopic data?
- Source Verification : Cross-check data against peer-reviewed studies (e.g., NIST Chemistry WebBook ) rather than commercial databases.
- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., CCDC entries in ) provides definitive structural proof.
- Batch Variability : Impurity profiles (e.g., residual solvents) can alter physical properties; use HPLC-MS for purity assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
